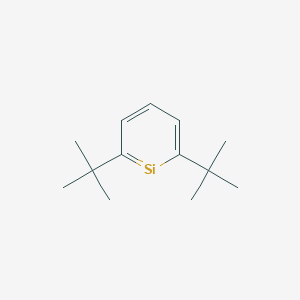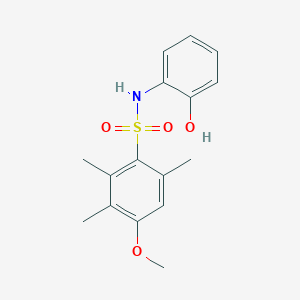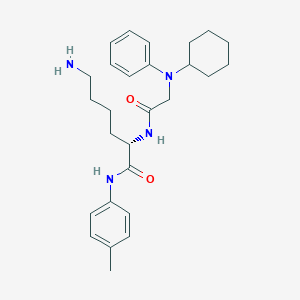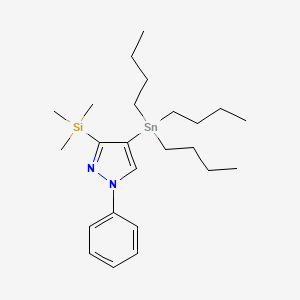
Ethyl 5-methoxy-1-(prop-2-en-1-yl)-1H-indole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-methoxy-1-(prop-2-en-1-yl)-1H-indole-2-carboxylate is a synthetic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that exhibit a wide range of biological activities. This particular compound is characterized by its unique structure, which includes an ethyl ester group, a methoxy group, and a prop-2-en-1-yl substituent on the indole ring. The compound’s structural complexity and functional groups make it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-methoxy-1-(prop-2-en-1-yl)-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with the preparation of 5-methoxyindole.
Alkylation: The 5-methoxyindole undergoes alkylation with prop-2-en-1-yl bromide in the presence of a base such as potassium carbonate.
Esterification: The resulting product is then esterified with ethyl chloroformate under basic conditions to yield the final compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistency and efficiency in production.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 5-methoxy-1-(prop-2-en-1-yl)-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The indole ring can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration with nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and corresponding reduced forms.
Substitution: Nitro or halogenated indole derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-methoxy-1-(prop-2-en-1-yl)-1H-indole-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Ethyl 5-methoxy-1-(prop-2-en-1-yl)-1H-indole-2-carboxylate involves its interaction with various molecular targets:
Vergleich Mit ähnlichen Verbindungen
Ethyl 5-methoxy-1-(prop-2-en-1-yl)-1H-indole-2-carboxylate can be compared with other similar compounds:
5-MeO-DALT: A related compound with a similar indole structure but different substituents, known for its psychoactive properties.
5-MeO-DPT: Another indole derivative with distinct biological activities.
DALT: A compound with structural similarities but varying functional groups and applications.
Uniqueness: this compound stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential biological activities.
Eigenschaften
CAS-Nummer |
918161-85-0 |
|---|---|
Molekularformel |
C15H17NO3 |
Molekulargewicht |
259.30 g/mol |
IUPAC-Name |
ethyl 5-methoxy-1-prop-2-enylindole-2-carboxylate |
InChI |
InChI=1S/C15H17NO3/c1-4-8-16-13-7-6-12(18-3)9-11(13)10-14(16)15(17)19-5-2/h4,6-7,9-10H,1,5,8H2,2-3H3 |
InChI-Schlüssel |
SDEWFXCPSZMILH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC2=C(N1CC=C)C=CC(=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,1'-(Ethane-1,1-diyl)bis[3,5-bis(methoxymethyl)benzene]](/img/structure/B12614225.png)

![2-{[2-Cyano-2-(ethylsulfanyl)-1-phenylethenyl]oxy}benzoic acid](/img/structure/B12614233.png)
![4-Methyl-6-[(5-nitrothiophen-2-yl)methoxy]-2H-1-benzopyran-2-one](/img/structure/B12614240.png)
![12-{4-[2-(Pyridin-2-YL)ethenyl]phenoxy}dodecan-1-OL](/img/structure/B12614243.png)
![N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-alanine](/img/structure/B12614248.png)

![7-Chloro-5-(morpholin-4-yl)pyrido[4,3-d]pyrimidin-4(1H)-one](/img/structure/B12614253.png)
![2-{(Z)-[1-Amino-2-(methylamino)-2-oxoethylidene]amino}prop-2-enoic acid](/img/structure/B12614256.png)


![3-{[(4-Chlorophenyl)methyl]sulfamoyl}-N-hydroxypropanamide](/img/structure/B12614281.png)
